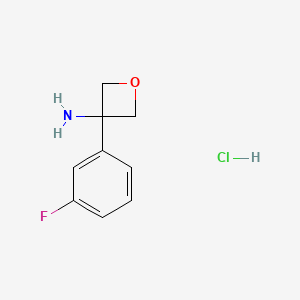

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODQIDHAUGQGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332839-77-6 | |

| Record name | 3-(3-fluorophenyl)oxetan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride basic properties

An In-Depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride, a specialized chemical building block pivotal to modern drug discovery and medicinal chemistry. The document delineates its core physicochemical properties, provides expert insight into its synthesis and analytical characterization, discusses its strategic application, and outlines critical safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural and chemical attributes.

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is paramount. 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride has emerged as a significant building block, distinguished by the incorporation of a strained four-membered oxetane ring. The oxetane motif is no longer an academic curiosity but a validated tool in medicinal chemistry, often employed as a bioisostere for less favorable functionalities like gem-dimethyl or carbonyl groups.[1] Pioneering work has demonstrated that this scaffold can enhance aqueous solubility, improve metabolic stability, and increase the three-dimensionality of drug candidates, thereby improving their drug-like properties.[1]

This compound uniquely combines three key structural features:

-

A 3,3-disubstituted Oxetane Ring: This imparts conformational restriction and serves as a polar scaffold that can improve aqueous solubility and metabolic stability.[1]

-

A 3-Fluorophenyl Group: The fluorine substitution is a classic medicinal chemistry strategy to block metabolic oxidation at the 3-position of the phenyl ring and to modulate the electronic properties of the molecule.

-

A Primary Amine Hydrochloride Salt: The primary amine provides a crucial synthetic handle for further chemical elaboration, while the hydrochloride salt form enhances stability and improves handling and solubility characteristics compared to the free base.[2][3]

This guide offers an in-depth analysis of these features, providing the technical insight necessary for its effective application in research and development programs.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The key physicochemical data for 3-(3-fluorophenyl)oxetan-3-amine hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1332839-77-6 | [4][5] |

| Molecular Formula | C₉H₁₁ClFNO | [5][6] |

| Molecular Weight | 203.64 g/mol | [6] |

| Synonyms | 3-(3-Fluorophenyl)oxetan-3-amine HCl, 3-Amino-3-(3-fluorophenyl)oxetane hydrochloride | [4] |

| Typical Purity | ≥97% | [4][6] |

| Appearance | Solid | |

| Storage Conditions | 2-8°C, under inert atmosphere | |

| Predicted XlogP | 0.4 | |

| Shelf Life | ~1095 days | [4] |

Expert Insights on Properties

-

Salt Form: The hydrochloride salt is a deliberate and critical feature. The free amine is basic, and converting it to the hydrochloride salt protonates the nitrogen, creating an ammonium chloride ion pair. This transformation typically increases the compound's melting point, enhances its stability to air and moisture, and, most importantly, improves its solubility in aqueous and protic solvents, which is advantageous for many reaction setups and for biological screening.[2][3][7]

-

Oxetane Stability: The stability of the oxetane ring is a common consideration for researchers. The 3,3-disubstitution pattern present in this molecule generally confers greater stability compared to other substitution patterns.[1] However, it is important to note that 3,3-disubstituted oxetanes that also contain an internal nucleophile (like the amine in this structure) can be susceptible to ring-opening under harsh acidic conditions.[1] Standard synthetic protocols, however, are typically well-tolerated.

Chemical Structure & Reactivity Profile

The structure of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride dictates its utility as a versatile synthetic intermediate.

Caption: Structure of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride.

-

Primary Amine: The amine is the primary site of reactivity. It can act as a nucleophile in a wide range of reactions, including amide bond formations, reductive aminations, and the synthesis of various nitrogen-containing heterocycles.

-

Aromatic Ring: The fluorophenyl ring is relatively inert to many transformations but can participate in reactions such as electrophilic aromatic substitution if strongly activating conditions are used. Its primary role is to act as a stable, space-filling group with defined electronic properties.

-

Oxetane Ring: As mentioned, the ring is robust under most standard reaction conditions (e.g., amide couplings, mild reductions/oxidations, basic conditions). Caution should be exercised with strong Lewis acids or harsh protic acids, which could potentially catalyze ring-opening.[1]

Plausible Synthetic Route

While specific proprietary synthesis methods may vary, a plausible and chemically sound route to 3-amino-3-aryl-oxetanes can be conceptualized from commercially available starting materials. This approach leverages established methodologies for constructing the strained oxetane ring.[8]

Caption: Plausible multi-step synthesis workflow.

Causality Behind the Synthetic Design:

-

Epoxidation: Starting with a ketone, epoxidation is a standard method to install a reactive three-membered ring, setting the stage for nucleophilic attack.

-

Ring Opening & Cyanation: The epoxide is opened with a cyanide source. This regioselective step introduces the nitrile group, which will ultimately become the amine, and the hydroxyl group, which will form the oxetane ether.

-

Protection: The free hydroxyl group is protected (e.g., as a silyl ether) to prevent it from interfering with the subsequent reduction step. This is a critical chemoselectivity control measure.

-

Reduction: The nitrile is reduced to a primary amine. Powerful reducing agents like LiAlH₄ are typically required for this transformation.

-

Intramolecular Cyclization (Williamson Ether Synthesis): This is the key ring-forming step. The primary alcohol (formed from the original hydroxyl group after deprotection, or by activating the primary alcohol from the reduction and displacing a leaving group on the other end) is converted to a good leaving group (e.g., a tosylate). An internal base then facilitates an intramolecular Sₙ2 reaction to close the four-membered ring. This is a kinetically challenging but feasible cyclization.[8]

-

Deprotection & Salt Formation: Any remaining protecting groups are removed, and the final product is isolated as the hydrochloride salt by treatment with HCl to ensure stability and ease of handling.

Analytical Characterization Workflow

Ensuring the identity, purity, and structural integrity of the material is critical. A multi-pronged analytical approach is required.

Caption: Standard quality control workflow for characterization.

Protocol: Purity Assessment by Reverse-Phase HPLC

-

Objective: To determine the purity of the compound by separating it from potential impurities.

-

Methodology:

-

System: High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

-

Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 210 nm.

-

Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 water:acetonitrile mixture.

-

-

Rationale: The C18 column provides excellent separation for moderately polar aromatic compounds. The acidic mobile phase ensures the amine remains protonated and well-behaved on the column. UV detection is ideal due to the presence of the chromophoric phenyl ring.[6][9]

Protocol: Identity and Structural Confirmation by LC-MS and NMR

-

LC-MS:

-

Objective: To confirm the molecular weight of the compound.

-

Methodology: Utilize an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF). The HPLC method can be similar to the one above. In positive ion mode, the expected [M+H]⁺ ion for the free base (C₉H₁₀FNO) would be observed at m/z 168.08.

-

-

NMR Spectroscopy:

-

Objective: To provide unambiguous structural confirmation.

-

Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR: Expect to see characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), and distinct signals for the two non-equivalent CH₂ groups of the oxetane ring.

-

¹³C NMR: Expect to see the correct number of carbon signals, including the C-F carbon which will appear as a large doublet due to one-bond coupling.[10]

-

¹⁹F NMR: This is a crucial experiment. A single resonance for the fluorine atom on the phenyl ring confirms its presence and can provide information about its electronic environment.[11][12]

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogues like 3-(3-chloro-2-fluorophenyl)oxetan-3-amine hydrochloride provide a strong basis for hazard assessment.

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

Handling and Storage Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

-

First Aid:

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Call a poison control center or doctor.

-

Conclusion

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride is a high-value, strategically designed chemical intermediate. Its constituent parts—a stable yet functional oxetane ring, a metabolically blocked fluorophenyl group, and a versatile primary amine handle—make it an enabling tool for medicinal chemists. By understanding its fundamental properties, plausible synthesis, and required analytical and safety protocols, researchers can confidently and effectively incorporate this building block into their drug discovery campaigns to create next-generation therapeutics.

References

- 3-(3-fluorophenyl)oxetan-3-amine hydrochloride. Google Shopping.

- 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride. Cymit Química S.L.

-

Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

-

3-(3-fluorophenyl)oxetan-3-amine hydrochloride (C9H10FNO). PubChemLite. [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters. [Link]

-

SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid. [Link]

-

Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

-

3-(4-fluorophenyl)oxetan-3-amine hydrochloride, min 97%, 500 mg. HDH Chemicals. [Link]

-

Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]

-

Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. J-Stage. [Link]

-

Base strengths of amine-amine hydrochloride systems in toluene. ACS Publications. [Link]

-

Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. [Link]

-

Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. PubMed. [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. lcms.cz [lcms.cz]

- 7. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jeolusa.com [jeolusa.com]

An In-depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

CAS Number: 1332839-77-6

Abstract: This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a key building block in modern medicinal chemistry. The document details its physicochemical properties, provides a representative synthetic protocol with mechanistic insights, outlines robust analytical characterization methods, and discusses its strategic application in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this versatile oxetane derivative.

Introduction: The Strategic Value of the Oxetane Moiety in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent ring strain (approximately 106 kJ/mol) and the presence of an oxygen atom confer unique physicochemical properties that are highly advantageous for drug design.[2] The oxetane moiety can act as a hydrogen bond acceptor and its compact, three-dimensional structure can serve as a non-classical bioisostere for commonly used functional groups like carbonyls or gem-dimethyl groups.[3] This substitution can lead to significant improvements in a molecule's aqueous solubility, metabolic stability, and lipophilicity, while also influencing its conformational rigidity to enhance binding to biological targets.[2]

The subject of this guide, 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, combines the benefits of the oxetane core with two other critical elements in modern drug design: a primary amine and a fluorinated aromatic ring. The primary amine provides a key site for further chemical modification and can act as a crucial hydrogen bond donor or a protonatable group for salt formation, enhancing bioavailability. The 3-fluorophenyl group is a widely employed substituent in medicinal chemistry, known to modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[4] This strategic combination of functionalities makes 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride a valuable and versatile building block for the synthesis of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1332839-77-6 | [5][6] |

| Molecular Formula | C₉H₁₁ClFNO | [6] |

| Molecular Weight | 203.64 g/mol | [6] |

| Appearance | White to off-white solid | General supplier data |

| Purity | Typically ≥97% | [5][6] |

| SMILES | Cl.NC1(C2=CC(F)=CC=C2)COC1 | [7] |

| InChI Key | WODQIDHAUGQGDP-UHFFFAOYSA-N | General supplier data |

| Predicted XlogP | 0.4 | [8] |

| Storage | Store at 2-8°C under an inert atmosphere | General supplier data |

Safety Information

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

-

Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338

Note: This safety information is based on data for similar compounds and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Fluorophenyl)oxetan-3-ol (Intermediate A)

-

To a solution of oxetan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 3-fluorophenylmagnesium bromide (1.1 eq) in THF dropwise, maintaining the temperature below 5 °C.

-

Rationale: This is a standard Grignard reaction. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of oxetan-3-one. The use of anhydrous THF and an inert atmosphere is critical to prevent quenching of the Grignard reagent by moisture or oxygen. The low temperature helps to control the exothermicity of the reaction.

-

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(3-fluorophenyl)oxetan-3-ol, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Azido-3-(3-fluorophenyl)oxetane (Intermediate B)

-

To a solution of 3-(3-fluorophenyl)oxetan-3-ol (1.0 eq) in toluene, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) followed by diphenylphosphoryl azide (DPPA) (1.2 eq) at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Rationale: This step converts the tertiary alcohol into an azide. DBU acts as a non-nucleophilic base to deprotonate the alcohol, and DPPA serves as the azide source. This reaction likely proceeds through an Sɴ2-type mechanism.

-

-

Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure azide intermediate.

Step 3: Synthesis of 3-(3-Fluorophenyl)oxetan-3-amine (Free Base)

-

Dissolve 3-azido-3-(3-fluorophenyl)oxetane (1.0 eq) in methanol.

-

Add palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines. The palladium catalyst facilitates the addition of hydrogen across the azide functional group, leading to the liberation of nitrogen gas and the formation of the desired amine.

-

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base amine.

Step 4: Formation of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

-

Dissolve the crude amine from the previous step in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride (HCl) in dioxane (1.1 eq) with stirring.

-

A precipitate will form. Continue stirring for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-(3-fluorophenyl)oxetan-3-amine hydrochloride.

-

Rationale: The final step is a simple acid-base reaction to form the hydrochloride salt. The salt form is often preferred for its increased stability, crystallinity, and solubility in aqueous media compared to the free base.

-

Analytical Characterization

A comprehensive analytical workflow is necessary to confirm the identity, purity, and structure of the synthesized compound.

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

-

¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group (typically in the range of δ 7.0-7.6 ppm), with coupling patterns influenced by the fluorine atom. The four methylene protons of the oxetane ring should appear as two distinct sets of signals, likely as doublets or multiplets, in the upfield region (δ 4.5-5.0 ppm). The amine protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration-dependent.[9]

-

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The quaternary carbon of the oxetane ring attached to the amine and the phenyl group will be observed, along with the two methylene carbons of the oxetane ring.

-

¹⁹F NMR (Fluorine NMR): A single resonance corresponding to the fluorine atom on the phenyl ring is expected.

-

Mass Spectrometry (MS): For the free base, the expected [M+H]⁺ ion would be at m/z 168.08.[8] High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within a few parts per million.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase is essential to determine the purity of the final compound, which should typically be >97%.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum should show characteristic absorption bands for the N-H stretching of the ammonium salt (broad band around 3000-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O-C stretching of the oxetane ring, and C-F stretching.[9]

Applications in Drug Discovery and Medicinal Chemistry

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride is not an active pharmaceutical ingredient itself but rather a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the strategic combination of its structural features.

-

Scaffold for Library Synthesis: The primary amine serves as a versatile handle for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to generate large libraries of compounds for high-throughput screening. This allows for the rapid exploration of the chemical space around the 3-phenyloxetane core.

-

Improving Physicochemical Properties: As previously mentioned, the incorporation of the oxetane moiety can enhance the drug-like properties of a lead compound. Replacing a gem-dimethyl or carbonyl group with the 3-(3-fluorophenyl)oxetan-3-amine scaffold can improve solubility and metabolic stability, critical parameters in optimizing a drug candidate.[2]

-

Modulation of Biological Activity: The rigid, three-dimensional structure of the oxetane ring can orient the 3-fluorophenyl group and other substituents in a specific vector in space, which can be crucial for precise interactions with the binding pocket of a biological target, such as an enzyme or a receptor. The fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, further enhancing binding affinity.[4]

While specific examples of marketed drugs containing this exact fragment are not publicly disclosed, the structural motif is highly relevant to contemporary drug discovery programs, particularly in areas such as oncology, neuroscience, and infectious diseases, where fine-tuning of physicochemical properties is paramount for success.

Conclusion

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride is a well-defined chemical entity with significant potential as a building block in drug discovery. Its synthesis, while requiring careful execution, is based on established and reliable chemical transformations. The unique combination of a strained oxetane ring, a reactive primary amine, and a metabolically robust fluorinated phenyl group provides medicinal chemists with a powerful tool to design and synthesize novel compounds with improved pharmacological profiles. This guide provides the foundational knowledge required for the effective utilization of this compound in research and development endeavors.

References

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]

-

Synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy. RSC Publishing. Available at: [Link]

-

3-(3-fluorophenyl)oxetan-3-amine hydrochloride (C9H10FNO). PubChemLite. Available at: [Link]

-

United States Patent Office E. Googleapis.com. Available at: [Link]

- CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride. Google Patents.

-

Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

- WO2013169531A1 - Methods for making oxetan-3-ylmethanamines. Google Patents.

-

A Modified Synthesis of Oxetan-3-ol. ResearchGate. Available at: [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Available at: [Link]

-

United States Patent (19). Googleapis.com. Available at: [Link]

-

(12) United States Patent (10) Patent No.: US 9.216,968 B2. Googleapis.com. Available at: [Link]

- CN111925344A - Synthetic method of 3-oxetanone. Google Patents.

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. Available at: [Link]

-

3-Phenyloxetan-3-amine. PubChem. Available at: [Link]

-

Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy. ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. a2bchem.com [a2bchem.com]

- 7. 1332839-77-6|3-(3-Fluorophenyl)oxetan-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 8. PubChemLite - 3-(3-fluorophenyl)oxetan-3-amine hydrochloride (C9H10FNO) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride chemical structure

An In-Depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride: A Core Scaffold for Modern Medicinal Chemistry

Executive Summary

The 3-(3-fluorophenyl)oxetan-3-amine hydrochloride scaffold has emerged as a pivotal building block in contemporary drug discovery. Its unique three-dimensional structure, combining the strained oxetane ring with a fluorinated aromatic moiety, offers medicinal chemists a powerful tool to overcome prevalent challenges in drug design, such as poor solubility, metabolic instability, and low ligand efficiency. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and strategic applications. We delve into its role as a versatile bioisostere for common pharmacophores like benzamides and gem-dimethyl groups, detailing how its incorporation can favorably modulate key drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced scaffold in their therapeutic programs.

The Strategic Value of the 3-Aryl-3-amino-oxetane Scaffold

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry for its ability to impart favorable physicochemical properties.[1][2] Unlike traditional, often flat aromatic structures, the oxetane motif introduces a distinct three-dimensional character into molecules.[3][4] When substituted at the 3-position with both an amine and an aryl group, as in 3-(3-fluorophenyl)oxetan-3-amine, the resulting scaffold offers a unique combination of features:

-

Improved Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability and formulation.[5]

-

Metabolic Stability: The 3,3-disubstituted oxetane core is chemically robust and can act as a "metabolic shield."[5][6] By replacing metabolically vulnerable groups, such as gem-dimethyl or isopropyl moieties, the oxetane can block common sites of enzymatic oxidation by Cytochrome P450 enzymes.[5][7]

-

Bioisosterism and Structural Mimicry: The aryl-amino-oxetane structure serves as an excellent bioisostere for benzamides, a pharmacophore present in over 100 approved drugs.[3][4] It mimics the hydrogen bonding and polarity of the amide bond while offering a more rigid, three-dimensional conformation, which can lead to improved target engagement and selectivity.[3][6]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can decrease the pKa of a proximal amine, which is beneficial for optimizing a compound's ionization state at physiological pH and improving cell permeability.[5]

The inclusion of a fluorine atom on the phenyl ring further enhances the compound's utility by modulating its electronic properties and potentially improving its binding interactions with target proteins through favorable electrostatic or hydrophobic interactions.[8]

Chemical Structure and Physicochemical Properties

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride is a salt, which enhances its stability and solubility in aqueous media for research and formulation purposes.[8] Its core structure consists of a central oxetane ring quaternized at the C3 position with both a 3-fluorophenyl group and a primary amine.

| Property | Value | Source(s) |

| CAS Number | 1332839-77-6 | [9][10] |

| Molecular Formula | C₉H₁₁ClFNO | [8][10] |

| Molecular Weight | 203.64 g/mol | [8] |

| Canonical SMILES | C1C(CO1)(C2=CC(=CC=C2)F)N.Cl | [11] |

| InChI Key | PSDJGNPRMMIFOB-UHFFFAOYSA-N | [11] |

| Appearance | White to off-white solid (typical) | N/A |

| Purity | Typically ≥97% | [9] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | Vendor Data |

| Predicted XlogP | 0.4 | [11] |

Synthesis and Manufacturing

The synthesis of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride is a multi-step process that leverages established methodologies in heterocyclic chemistry. The general strategy involves the initial construction of a suitable oxetane precursor followed by the introduction of the aryl and amine functionalities.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic pathway begins with the target hydrochloride salt, tracing back to the free amine. The key 3-aryl-3-amino-oxetane core can be constructed through several approaches. A common and effective method involves the addition of an organometallic reagent (e.g., a Grignard reagent derived from 1-bromo-3-fluorobenzene) to an oxetan-3-imine or a protected equivalent. The imine itself is typically derived from oxetan-3-one.

Caption: Retrosynthetic analysis for 3-(3-Fluorophenyl)oxetan-3-amine HCl.

Representative Experimental Protocol

The following protocol is a representative synthesis adapted from established methods for preparing structurally similar 3-substituted oxetane amines.[12][13]

Step 1: Synthesis of 3-(3-Fluorophenyl)-N-(tert-butylsulfinyl)oxetan-3-amine

-

To a flame-dried round-bottom flask under an argon atmosphere, add 3-[(tert-butylsulfinyl)imino]oxetane (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare the Grignard reagent by adding 1-bromo-3-fluorobenzene (1.2 eq) to magnesium turnings in anhydrous THF.

-

Slowly add the prepared 3-fluorophenylmagnesium bromide solution to the cooled oxetane imine solution dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the sulfinamide intermediate.

Step 2: Deprotection and Salt Formation to Yield 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride

-

Dissolve the purified sulfinamide intermediate from Step 1 in methanol (0.3 M).

-

Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 2.5 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 1 hour, during which a precipitate may form.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, and collect the precipitate by vacuum filtration.

-

Wash the solid with additional diethyl ether and dry under high vacuum to afford 3-(3-fluorophenyl)oxetan-3-amine hydrochloride as a solid.

Applications in Medicinal Chemistry and Drug Design

The primary value of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride is as a sophisticated building block for library synthesis and lead optimization campaigns.[7]

Role as a Bioisostere

Bioisosteric replacement is a key strategy in drug design to improve a compound's properties while retaining its biological activity. The aryl-amino-oxetane core is a validated bioisostere for two highly prevalent chemical motifs.

-

Benzamide Isostere: This scaffold effectively mimics the geometry and hydrogen-bonding capabilities of a benzamide. However, it is significantly more stable towards enzymatic hydrolysis by proteases and amidases. Its rigid, sp³-rich structure offers a fixed vector for the aryl group, which can improve binding affinity and selectivity by reducing the entropic penalty of binding.[3][4]

-

gem-Dimethyl and Carbonyl Isostere: The oxetane ring itself is a well-established replacement for the gem-dimethyl group, often used to block metabolic oxidation. The oxetane achieves this without the significant increase in lipophilicity associated with the gem-dimethyl group, leading to better overall physicochemical profiles.[5][6]

Caption: Bioisosteric relationship between a benzamide and an amino-oxetane.

Impact on Physicochemical Properties

The introduction of the 3-aryl-3-amino-oxetane moiety has predictable and beneficial effects on key drug-like properties:

| Property Affected | Impact of Incorporation | Rationale | Source(s) |

| Aqueous Solubility | Increased | The polar ether oxygen acts as a hydrogen bond acceptor, disrupting crystal lattice and improving solvation. | [3][5] |

| Lipophilicity (LogD) | Maintained or Decreased | Replaces lipophilic groups (e.g., gem-dimethyl) with a more polar, yet compact, motif. | [3] |

| Metabolic Stability | Increased | The C3 position is sterically hindered and the ring is chemically robust, blocking oxidative metabolism. | [5][6] |

| Amine pKa | Decreased | The inductive effect of the electronegative oxygen atom reduces the basicity of the C3-amine. | [5] |

| Molecular Shape | Increased Three-Dimensionality | Moves away from flat, aromatic systems, allowing for better exploration of protein binding pockets. | [3][4] |

Quality Control and Analytical Methodology

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride. While specific spectral data is proprietary to manufacturers, the following protocols describe the standard methods used for quality control.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and identify any potential impurities.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 220 nm.

-

Expected Result: A major peak corresponding to the product with purity typically >97%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.0-7.6 ppm) characteristic of a 1,3-disubstituted benzene ring, and distinct signals for the diastereotopic methylene protons of the oxetane ring (typically between 4.5-5.0 ppm). The amine protons may be broad or exchange with the solvent.

-

¹³C NMR: Will show the expected number of carbon signals, including those of the fluorinated aromatic ring (with characteristic C-F coupling) and the sp³ carbons of the oxetane ring, including the quaternary C3 carbon.

-

¹⁹F NMR: A single signal corresponding to the fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the free base.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For C₉H₁₀FNO, the predicted monoisotopic mass of the free base is 167.07, so the expected m/z would be approximately 168.08.[11]

Safety and Handling

Based on available safety data sheets for similar compounds, 3-(3-fluorophenyl)oxetan-3-amine hydrochloride should be handled with appropriate precautions.

-

Hazard Classification: Potential for acute oral toxicity, skin irritation, and serious eye irritation.

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).

Conclusion

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride is more than a simple chemical reagent; it is a strategic design element for modern medicinal chemistry. Its unique confluence of properties—enhanced solubility, metabolic stability, and three-dimensional topology—directly addresses many of the liabilities that plague traditional drug candidates. By serving as a robust bioisostere for benzamides and other common motifs, it provides a validated pathway to improve pharmacokinetic profiles and accelerate the progression of novel therapeutics from discovery to development. As the demand for drug candidates with superior physicochemical properties continues to grow, the strategic deployment of scaffolds like this will remain a cornerstone of successful drug design.

References

-

Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. (2025). ResearchGate. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. (n.d.). MDPI. Available at: [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023). ACS Publications. Available at: [Link]

-

3-(3-fluorophenyl)oxetan-3-amine hydrochloride. (n.d.). PubChemLite. Available at: [Link]

-

Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. (2025). ACS Fall 2025 Abstracts. Available at: [Link]

-

Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. (2022). Morressier. Available at: [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). ACS Publications. Available at: [Link]

-

Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (n.d.). ResearchGate. Available at: [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2023). National Institutes of Health (NIH). Available at: [Link]

- Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride. (2022). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 4. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery [morressier.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 3-(3-Fluorophenyl)oxetan-3-amine (EVT-12084029) [evitachem.com]

- 9. labsolu.ca [labsolu.ca]

- 10. a2bchem.com [a2bchem.com]

- 11. PubChemLite - 3-(3-fluorophenyl)oxetan-3-amine hydrochloride (C9H10FNO) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]

The Enigmatic Mechanism of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride: A Theoretical Exploration and Guide for Investigation

Abstract

This technical guide delves into the hypothetical mechanism of action of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, a compound of interest in contemporary medicinal chemistry. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of pharmacology and structure-activity relationships (SAR) drawn from closely related chemical entities. We posit that 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride functions as a monoamine reuptake inhibitor, targeting the serotonin, norepinephrine, and dopamine transporters. This guide provides a comprehensive theoretical framework for its action, detailed experimental protocols to validate this hypothesis, and a forward-looking perspective on its potential therapeutic implications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel psychoactive compounds.

Introduction: The Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can confer improvements in physicochemical properties such as solubility and metabolic stability. The specific compound, 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, combines this privileged oxetane motif with a fluorinated phenyl ring and a primary amine, structural features commonly associated with activity at biogenic amine targets. The fluorine substitution, in particular, is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability[1][2][3].

While direct pharmacological studies on 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride are not publicly available, its structural similarity to known monoamine reuptake inhibitors (MRIs) provides a strong foundation for a hypothetical mechanism of action[4][5][6][7]. MRIs are a cornerstone of treatment for a multitude of neuropsychiatric disorders, underscoring the potential significance of novel compounds in this class[6][7][8].

A Postulated Mechanism: Inhibition of Monoamine Transporters

We hypothesize that 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride acts as a competitive inhibitor of the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration and prolonged residence time of monoamines in the synapse, enhancing neurotransmission.

The core structural components of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride support this hypothesis:

-

The Primary Amine: This positively charged group at physiological pH is a critical pharmacophore for interaction with the orthosteric binding sites of monoamine transporters.

-

The Phenyl Ring: This aromatic moiety likely engages in hydrophobic and van der Waals interactions within the transporter binding pocket.

-

The 3-Fluoro Substituent: The electronegativity and size of the fluorine atom can influence the electronic properties of the phenyl ring and its interactions with the transporter, potentially enhancing binding affinity and selectivity.

Visualizing the Proposed Interaction

Figure 1: Hypothetical competitive binding of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride to a monoamine transporter.

Downstream Signaling Cascades: The Ripple Effect of Reuptake Inhibition

By increasing the synaptic concentrations of serotonin, norepinephrine, and dopamine, 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride would be expected to modulate a wide array of downstream signaling pathways. The specific effects would depend on the relative potency of the compound for each transporter and the brain region being examined.

-

Serotonergic System: Enhanced activation of postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A) could lead to the modulation of mood, anxiety, and cognition.

-

Noradrenergic System: Increased norepinephrine levels would stimulate adrenergic receptors, influencing alertness, focus, and the "fight-or-flight" response.

-

Dopaminergic System: Potentiation of dopamine signaling, particularly in the mesolimbic and mesocortical pathways, would likely impact reward, motivation, and executive function.

Illustrative Signaling Pathway

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and monoamine transporter affinity of 3alpha-arylmethoxy-3beta-arylnortropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride molecular weight

An In-depth Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride, a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust and plausible synthetic pathway with mechanistic insights, discusses its strategic application in drug discovery, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced molecular scaffolds to construct novel therapeutic agents.

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of contemporary drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride (Figure 1) has emerged as a compound of significant interest due to the convergence of two powerful structural motifs: the oxetane ring and a fluorinated phenyl group.

-

The Oxetane Moiety: The four-membered oxetane ring is not merely a linker but a functional "magic fragment." It serves as a highly desirable bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. Its introduction into a molecule can profoundly and beneficially alter physicochemical properties. The inherent polarity of the ether oxygen can improve aqueous solubility and reduce lipophilicity, while the strained ring system often imparts metabolic stability by resisting enzymatic degradation.

-

The 3-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a time-tested strategy to modulate electronic properties, pKa, membrane permeability, and binding affinity. The fluorine atom on the meta-position of the phenyl ring acts as a weak hydrogen bond acceptor and can block potential sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a parent molecule.

This guide provides an in-depth analysis of this valuable chemical entity, offering both foundational data and field-proven insights into its synthesis and application.

Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and characteristics of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride are summarized in Table 1. The compound is typically supplied as a solid with high purity, requiring refrigerated storage to ensure long-term stability[1].

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClFNO | [2][3] |

| Molecular Weight | 203.64 g/mol | |

| CAS Number | 1332839-77-6 | [1][2] |

| Appearance | Solid | |

| Purity | ≥97% | [2] |

| IUPAC Name | 3-(3-fluorophenyl)oxetan-3-amine hydrochloride | |

| InChI Key | WODQIDHAUGQGDP-UHFFFAOYSA-N | |

| SMILES | Cl.NC1(C2=CC(F)=CC=C2)COC1 | [2] |

| Storage | 2-8°C, Refrigerator | [1] |

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a logical and efficient pathway can be constructed from commercially available starting materials based on established principles of organic chemistry. The following proposed synthesis is designed for high yield and scalability, incorporating self-validating checkpoints.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the complex target molecule into readily accessible precursors. The primary amine can be derived from a nitrile, which can be installed via the opening of an epoxide. This key epoxide intermediate arises from the corresponding alkene, itself formed through a Wittig reaction on 3-fluorobenzaldehyde. This strategic breakdown is illustrated below.

Caption: Retrosynthetic pathway for the target compound.

Proposed Forward Synthesis Protocol

This protocol details a robust, multi-step synthesis. Each stage includes causality for the chosen reagents and conditions, representing a self-validating system where successful completion of one step is a prerequisite for the next.

Step 1: Synthesis of 1-(3-Fluorophenyl)prop-2-en-1-ol

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings and dry diethyl ether.

-

Grignard Formation: Add vinyl bromide dropwise to initiate the formation of vinylmagnesium bromide. The reaction is exothermic and should be controlled with an ice bath.

-

Aldehyde Addition: Once the Grignard reagent is formed, cool the mixture to 0°C and add a solution of 3-fluorobenzaldehyde in dry diethyl ether dropwise.

-

Quench & Workup: After completion (monitored by TLC), slowly quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Validation: The crude product is purified by column chromatography. The structure is confirmed by ¹H NMR and ¹⁹F NMR spectroscopy.

Step 2: Epoxidation to form 2-(3-Fluorophenyl)-2-vinyloxirane

-

Reaction: Dissolve the allylic alcohol from Step 1 in dichloromethane (DCM). Cool the solution to 0°C.

-

Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature at 0°C.

-

Monitoring & Workup: Monitor the reaction by TLC until the starting material is consumed. Quench the reaction with aqueous sodium thiosulfate, followed by a wash with saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer and concentrate. The resulting epoxide is often used directly in the next step but can be purified by chromatography if necessary.

Step 3: Synthesis of 3-(3-Fluorophenyl)oxetane-3-carbonitrile

-

Ring Opening: Dissolve the epoxide from Step 2 in a suitable solvent like DMSO. Add potassium cyanide.

-

Cyclization: Heat the reaction mixture. The cyanide anion opens the epoxide, and the resulting alkoxide undergoes an intramolecular Williamson ether synthesis-type reaction to form the oxetane ring.

-

Workup & Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The nitrile is purified by column chromatography.

-

Validation: Successful formation of the strained oxetane ring can be confirmed by the characteristic shifts in the ¹H and ¹³C NMR spectra.

Step 4: Reduction to 3-(3-Fluorophenyl)oxetan-3-amine

-

Setup: To a suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0°C, add a solution of the nitrile from Step 3 in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Quench: Carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield the crude amine, which is purified by chromatography.

Step 5: Hydrochloride Salt Formation

-

Protonation: Dissolve the purified amine from Step 4 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Precipitation: Add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete.

-

Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 3-(3-fluorophenyl)oxetan-3-amine hydrochloride.

Synthesis Workflow Diagram

Caption: Forward synthesis workflow for the target compound.

Applications in Drug Discovery

The title compound is not an end-product but a versatile building block. Its primary amine handle allows for a wide range of subsequent chemical modifications, such as amide bond formation, reductive amination, or sulfonylation, to build more complex molecules.

-

Scaffold Decoration: It can be readily coupled with carboxylic acids, sulfonyl chlorides, or aldehydes to explore the chemical space around a target protein.

-

Improved Pharmacokinetics: The oxetane ring is a proven tool for improving solubility and metabolic stability. Replacing a metabolically labile group (like an isopropyl group) with the 3-amino-3-phenyloxetane scaffold can lead to dramatic improvements in a drug candidate's half-life and oral bioavailability.

-

Modulation of Potency: The 3-fluorophenyl group can engage in specific interactions within a protein's binding pocket, potentially increasing potency. Its electron-withdrawing nature also modulates the pKa of the amine, which can be critical for optimizing target engagement and cell permeability.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

GHS Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation Mark).

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C)[1].

-

Conclusion

3-(3-Fluorophenyl)oxetan-3-amine hydrochloride is a high-value chemical tool for the modern medicinal chemist. Its unique combination of a metabolically robust, solubility-enhancing oxetane core and a pharmacokinetically-tuned fluorophenyl group makes it an attractive starting point for the synthesis of next-generation therapeutics. The robust synthetic pathway and clear physicochemical profile detailed in this guide provide researchers with the necessary information to confidently incorporate this powerful building block into their discovery programs.

References

-

PubChemLite. 3-(3-fluorophenyl)oxetan-3-amine hydrochloride (C9H10FNO). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry

The oxetane motif, a four-membered saturated heterocycle, has emerged as a valuable structural component in modern drug discovery. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and lipophilicity, make it an attractive bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1] The introduction of an oxetane ring can significantly enhance the pharmacological profile of a drug candidate. 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, in particular, represents a class of compounds with potential applications in neuroscience and other therapeutic areas due to the combination of the pharmacologically relevant 3-fluorophenyl group and the beneficial properties of the amino-oxetane core.

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride. The presented route is designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride, suggests a few key disconnections. The final hydrochloride salt can be readily formed from the free amine. The crucial bond formations are the C-N bond at the 3-position of the oxetane ring and the construction of the oxetane ring itself.

Caption: Retrosynthetic analysis of the target molecule.

Based on current literature and robust synthetic methodologies, a convergent strategy is proposed. This involves the initial construction of a key intermediate, 3-(3-fluorophenyl)oxetan-3-ol, followed by the introduction of the amine functionality. This approach allows for flexibility and the potential to generate analogues by modifying the amination step.

Part 1: Synthesis of the Key Intermediate: 3-(3-Fluorophenyl)oxetan-3-ol

The synthesis of 3-aryl-3-hydroxyoxetanes is a critical first step. A reliable method involves the reaction of a Grignard reagent with a suitable epoxide, followed by an intramolecular cyclization.

Step 1.1: Grignard Reagent Formation

The Grignard reagent, 3-fluorophenylmagnesium bromide, is prepared from 1-bromo-3-fluorobenzene and magnesium turnings in an anhydrous ethereal solvent.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.

-

The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 1.2: Reaction with Epichlorohydrin and In Situ Cyclization

The Grignard reagent is then reacted with epichlorohydrin. The initial nucleophilic attack of the Grignard reagent opens the epoxide ring. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis to form the oxetane ring.

Experimental Protocol:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of epichlorohydrin (1.1 eq) in anhydrous THF to the Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(3-fluorophenyl)oxetan-3-ol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent.

-

Iodine Crystal: The iodine acts as an initiator by reacting with the magnesium surface to remove the passivating oxide layer.

-

Slow Addition of Epichlorohydrin: This is to control the exothermicity of the reaction and to minimize side reactions.

-

In Situ Cyclization: The intramolecular cyclization to form the oxetane ring is favored due to the formation of a thermodynamically stable four-membered ring.

Part 2: Introduction of the Amine Functionality

With the key 3-(3-fluorophenyl)oxetan-3-ol intermediate in hand, the next critical step is the introduction of the amine group at the 3-position. Two robust and modern methods are presented here: the Ritter reaction and a defluorosulfonylative coupling.

Method A: The Ritter Reaction Pathway

The Ritter reaction is a classic and effective method for converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines.[2][3]

Caption: The Ritter Reaction Mechanism.

Step 2.1 (Method A): Ritter Reaction

Experimental Protocol:

-

Dissolve 3-(3-fluorophenyl)oxetan-3-ol (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-(3-fluorophenyl)oxetan-3-yl)acetamide.

Step 2.2 (Method A): Amide Hydrolysis

Experimental Protocol:

-

To a solution of N-(3-(3-fluorophenyl)oxetan-3-yl)acetamide (1.0 eq) in ethanol, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and stir for 12-18 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Wash the resulting aqueous solution with diethyl ether to remove any unreacted starting material.

-

Basify the aqueous layer with a 2 M aqueous solution of sodium hydroxide to a pH of >12.

-

Extract the free amine with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.

Method B: Defluorosulfonylative Coupling

A more recent and highly efficient method for the synthesis of 3-aryl-3-aminooxetanes involves a defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines.[4][5] This method offers a direct route to the desired amine.

Step 2.1 (Method B): Synthesis of 3-(3-Fluorophenyl)oxetane-3-sulfonyl fluoride

Experimental Protocol:

-

Dissolve 3-(3-fluorophenyl)oxetan-3-ol (1.0 eq) in an appropriate aprotic solvent such as dichloromethane.

-

Cool the solution to 0 °C.

-

Add a suitable base, such as triethylamine (1.5 eq).

-

Slowly add sulfuryl fluoride (SO₂F₂) gas or a solution of a sulfonyl fluoride precursor.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating. Purify by column chromatography if necessary.

Step 2.2 (Method B): Defluorosulfonylative Coupling with Ammonia

Experimental Protocol:

-

Dissolve the 3-(3-fluorophenyl)oxetane-3-sulfonyl fluoride (1.0 eq) in a suitable solvent like 1,4-dioxane.

-

Add a solution of ammonia in dioxane or bubble ammonia gas through the solution.

-

Heat the reaction mixture in a sealed tube to the required temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction for the consumption of the starting material.

-

After completion, cool the reaction, and perform an appropriate workup to isolate the free amine.

Part 3: Final Salt Formation

The final step is the formation of the hydrochloride salt, which often improves the stability and handling of the amine product.

Experimental Protocol:

-

Dissolve the purified 3-(3-fluorophenyl)oxetan-3-amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(3-fluorophenyl)oxetan-3-amine hydrochloride as a stable solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| 3-(3-Fluorophenyl)oxetan-3-ol | C₉H₉FO₂ | 168.17 | ¹H NMR, ¹³C NMR, MS |

| N-(3-(3-Fluorophenyl)oxetan-3-yl)acetamide | C₁₁H₁₂FNO₂ | 225.22 | ¹H NMR, ¹³C NMR, MS |

| 3-(3-Fluorophenyl)oxetan-3-amine | C₉H₁₀FNO | 167.18 | ¹H NMR, ¹³C NMR, MS |

| 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride | C₉H₁₁ClFNO | 203.64 | Melting point, ¹H NMR, ¹³C NMR, Elemental Analysis |

Conclusion

The synthesis of 3-(3-fluorophenyl)oxetan-3-amine hydrochloride can be achieved through a robust and logical synthetic sequence. The key to a successful synthesis lies in the efficient construction of the 3-aryl-3-hydroxyoxetane intermediate, followed by the strategic introduction of the amine functionality. While the classic Ritter reaction provides a reliable route, modern methodologies such as defluorosulfonylative coupling offer a more direct and potentially higher-yielding alternative. This guide provides the necessary framework and detailed considerations for researchers to successfully synthesize this and related amino-oxetane compounds, which hold significant promise in the field of medicinal chemistry.

References

-

Bull, J. A., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry, 14(6), 711-719. [Link]

-

Carreira, E. M., & Fessard, T. (2014). The oxetane motif in medicinal chemistry. Chimia, 68(6), 376-380. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Bull, J. A. (2022). Amino-oxetanes as Amide Isosteres by an Alternative Defluorosulfonylative Coupling of Sulfonyl Fluorides. Thieme. [Link]

-

Burés, J. (2018). A Practical Guide to the Ritter Reaction. Organic Process Research & Development, 22(11), 1570-1578. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Baran, P. S. (2013). Classics in Total Synthesis III. Wiley-VCH. [Link]

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045-4048. [Link]

-

Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

-

Organic Chemistry Portal. Ritter Reaction. [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride

An In-Depth Exploration of its Discovery, Synthesis, and Strategic Importance in Modern Drug Development

Introduction: The Strategic Value of Oxetanes in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Small, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists to imbue drug candidates with desirable properties. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of polarity, metabolic stability, and three-dimensional character.[1][2] The incorporation of an oxetane motif can profoundly influence a molecule's aqueous solubility, lipophilicity, and the basicity of nearby functional groups, offering a strategic advantage in the design of novel therapeutics.[1][2] This guide delves into the discovery and history of a particularly valuable building block: 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride.

The Genesis of a Scaffold: Discovery and Historical Context